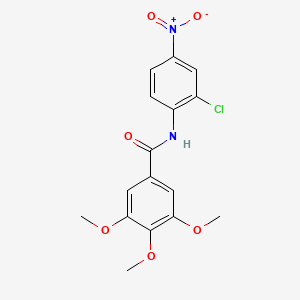
N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as ENPA, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. It has been widely studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide exerts its therapeutic effects by modulating various signaling pathways in the body. In cancer, N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation, N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibits the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. In neurological disorders, N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide reduces oxidative stress and inflammation by modulating the Nrf2 and NF-κB signaling pathways.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. In cancer, N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide induces cell cycle arrest and apoptosis by regulating the expression of various genes involved in these processes. In inflammation, N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide reduces the production of inflammatory cytokines by inhibiting the activation of NF-κB. In neurological disorders, N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its synthetic accessibility and its ability to modulate various signaling pathways. However, N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has great potential for further research and development. Some future directions for N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide research include:
1. Investigating the potential use of N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other drugs for cancer treatment.
2. Studying the effects of N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide in animal models of inflammation and neurological disorders.
3. Developing more potent and selective N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide derivatives with improved solubility and lower toxicity.
4. Investigating the potential use of N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide as a neuroprotective agent in neurodegenerative diseases.
Conclusion:
N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that has been widely studied for its potential therapeutic applications in various diseases. It exerts its effects by modulating various signaling pathways in the body. N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, but also has some limitations. Future research on N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has great potential for further development and could lead to the discovery of new treatments for cancer, inflammation, and neurological disorders.
Synthesis Methods
N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized by the reaction of 2-ethylphenylamine and 3-nitrobenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then converted to the final compound by the reaction with pyrrolidine-2,5-dione in the presence of triethylamine and acetonitrile.
Scientific Research Applications
N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a common feature of many diseases, and N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurological disorders, N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-2-13-6-3-4-9-17(13)20-19(24)14-10-18(23)21(12-14)15-7-5-8-16(11-15)22(25)26/h3-9,11,14H,2,10,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLYGXZKHZSCIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5030249.png)

![4-{[2-(2-furyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5030267.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine](/img/structure/B5030275.png)

![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B5030282.png)
![2-[tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate hydrochloride](/img/structure/B5030283.png)


![ethyl 2-cyclohexyl-3-[(4-nitrophenyl)amino]-3-oxopropanoate](/img/structure/B5030306.png)

![1-[(3,4-dimethylphenoxy)acetyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5030321.png)

![5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-yl)-2-pyridinamine](/img/structure/B5030339.png)